molecular formula C10H13NO2 B1623761 Benzeneacetic acid, alpha-amino-, ethyl ester, (alphaR)- CAS No. 39251-40-6

Benzeneacetic acid, alpha-amino-, ethyl ester, (alphaR)-

Cat. No. B1623761
CAS RN: 39251-40-6
M. Wt: 179.22 g/mol
InChI Key: VWKGPFHYXWGWEI-SECBINFHSA-N
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Patent
US03976680

Procedure details

A solution of ethyl DL-phenylglycinate (5.00 g., 28 mmole) and (+)-tartaric acid (4.18 g., 28 mmole, 1 equiv.) in ethanol (50 ml.) was made at 58°. The solution was cooled, acetone (4.1 ml., 55.6 mmole, 2 equiv.) was added and the mixture was stirred at 20° to 25° for 165 hours. The solid was filtered off, washed with ethanol (2 × 10 ml.) and dried at 26°/2 mm. for 41/2 hours to give ethyl D-phenylglycinate (+)-hemitartrate as a monoethanol solvate (9.338 g., 89%), [α]D -46.5° (c 2.5 H2O).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([CH:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5].C(O)(=O)C(C(C(O)=O)O)O.CC(C)=O>C(O)C>[CH3:1][CH2:2][O:3][C:4]([C@H:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CCOC(=O)C(C1=CC=CC=C1)N
Step Two
Name
Quantity
4.18 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Step Three
Name
Quantity
4.1 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° to 25° for 165 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was made at 58°
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with ethanol (2 × 10 ml.)
CUSTOM
Type
CUSTOM
Details
dried at 26°/2 mm

Outcomes

Product
Details
Reaction Time
165 h
Name
Type
product
Smiles
CCOC(=O)[C@@H](C1=CC=CC=C1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 9.338 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03976680

Procedure details

A solution of ethyl DL-phenylglycinate (5.00 g., 28 mmole) and (+)-tartaric acid (4.18 g., 28 mmole, 1 equiv.) in ethanol (50 ml.) was made at 58°. The solution was cooled, acetone (4.1 ml., 55.6 mmole, 2 equiv.) was added and the mixture was stirred at 20° to 25° for 165 hours. The solid was filtered off, washed with ethanol (2 × 10 ml.) and dried at 26°/2 mm. for 41/2 hours to give ethyl D-phenylglycinate (+)-hemitartrate as a monoethanol solvate (9.338 g., 89%), [α]D -46.5° (c 2.5 H2O).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([CH:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5].C(O)(=O)C(C(C(O)=O)O)O.CC(C)=O>C(O)C>[CH3:1][CH2:2][O:3][C:4]([C@H:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CCOC(=O)C(C1=CC=CC=C1)N
Step Two
Name
Quantity
4.18 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Step Three
Name
Quantity
4.1 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° to 25° for 165 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was made at 58°
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with ethanol (2 × 10 ml.)
CUSTOM
Type
CUSTOM
Details
dried at 26°/2 mm

Outcomes

Product
Details
Reaction Time
165 h
Name
Type
product
Smiles
CCOC(=O)[C@@H](C1=CC=CC=C1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 9.338 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03976680

Procedure details

A solution of ethyl DL-phenylglycinate (5.00 g., 28 mmole) and (+)-tartaric acid (4.18 g., 28 mmole, 1 equiv.) in ethanol (50 ml.) was made at 58°. The solution was cooled, acetone (4.1 ml., 55.6 mmole, 2 equiv.) was added and the mixture was stirred at 20° to 25° for 165 hours. The solid was filtered off, washed with ethanol (2 × 10 ml.) and dried at 26°/2 mm. for 41/2 hours to give ethyl D-phenylglycinate (+)-hemitartrate as a monoethanol solvate (9.338 g., 89%), [α]D -46.5° (c 2.5 H2O).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([CH:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5].C(O)(=O)C(C(C(O)=O)O)O.CC(C)=O>C(O)C>[CH3:1][CH2:2][O:3][C:4]([C@H:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CCOC(=O)C(C1=CC=CC=C1)N
Step Two
Name
Quantity
4.18 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Step Three
Name
Quantity
4.1 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° to 25° for 165 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was made at 58°
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with ethanol (2 × 10 ml.)
CUSTOM
Type
CUSTOM
Details
dried at 26°/2 mm

Outcomes

Product
Details
Reaction Time
165 h
Name
Type
product
Smiles
CCOC(=O)[C@@H](C1=CC=CC=C1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 9.338 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.